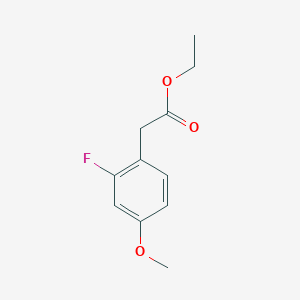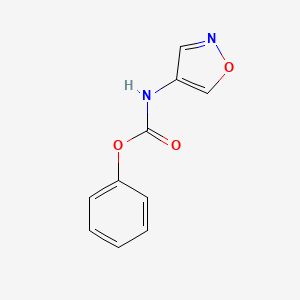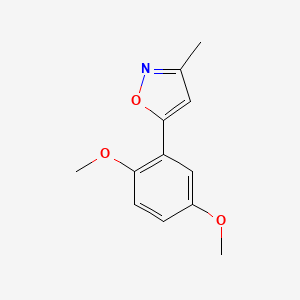
Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate: is an organic compound with the molecular formula C11H13FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-fluoro-4-methoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Another method includes the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple a fluoro-substituted phenylboronic acid with an ethyl ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-fluoro-4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-fluoro-4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 4-methoxyphenylacetate: Similar structure but lacks the fluoro substitution.
Methyl 4-methoxyphenylacetate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly alter its chemical and biological properties compared to its analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13FO3/c1-3-15-11(13)6-8-4-5-9(14-2)7-10(8)12/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
BLQVKWOSGWMRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)
![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)






![[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13672147.png)
![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)
![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)

